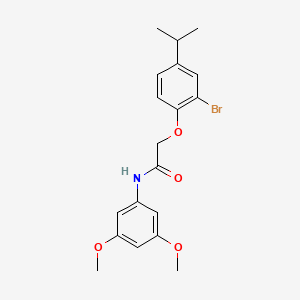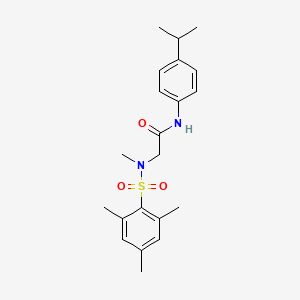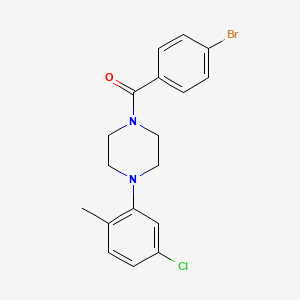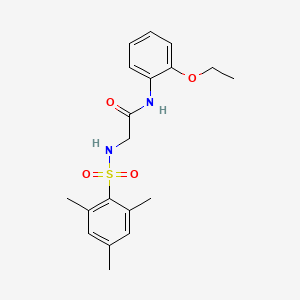![molecular formula C20H23ClN2OS B3547553 1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine](/img/structure/B3547553.png)
1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine
説明
1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine is a chemical compound that belongs to the class of piperazines. It is a widely studied molecule in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using various methods and has been found to have a unique mechanism of action.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes and receptors in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. The compound has also been found to bind to the serotonin transporter, a protein that regulates the levels of serotonin in the brain, and may be involved in the compound's antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been reported to have analgesic effects in animal models of neuropathic pain. In addition, the compound has been shown to have antidepressant effects in animal models of depression.
実験室実験の利点と制限
The advantages of using 1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine in lab experiments include its well-defined chemical structure, its potential therapeutic applications, and its unique mechanism of action. However, the compound has some limitations for lab experiments. It is a relatively complex molecule, which can make its synthesis and purification challenging. In addition, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine. One area of research is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the investigation of the compound's potential therapeutic applications in various disease models. Additionally, the mechanism of action of the compound needs to be further elucidated to better understand its biochemical and physiological effects. Finally, the compound's pharmacokinetics and toxicity need to be studied in more detail to assess its safety and efficacy for clinical use.
Conclusion:
This compound is a promising compound with potential therapeutic applications. Its unique chemical structure and mechanism of action make it an interesting molecule for further research. Although there are still many unanswered questions about the compound, ongoing research is likely to shed more light on its potential uses in medicine.
科学的研究の応用
1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine has been extensively studied for its potential therapeutic applications. The compound has been found to have anti-inflammatory, analgesic, and antidepressant properties. It has also been reported to have antitumor activity and is being investigated as a potential anticancer agent. In addition, the compound has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(2-methylphenyl)methylsulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2OS/c1-16-5-2-3-6-17(16)14-25-15-20(24)23-11-9-22(10-12-23)19-8-4-7-18(21)13-19/h2-8,13H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTNHLYRAKXQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({4-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3547484.png)
![N-(4-bromo-2-fluorophenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3547487.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3547490.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-2-naphthyl-N~2~-phenylglycinamide](/img/structure/B3547502.png)
![methyl 4-{[(2-{[(5-methyl-2-furyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}benzoate](/img/structure/B3547503.png)


![N-[2-(acetylamino)phenyl]-2-(2-bromo-4-ethylphenoxy)acetamide](/img/structure/B3547535.png)

![ethyl (2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3547559.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B3547560.png)
![ethyl 1-[(2-bromo-4-isopropylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B3547567.png)
